molecular formula C24H22O8 B1206850 Kotanin CAS No. 27909-08-6

Kotanin

Cat. No.: B1206850
CAS No.: 27909-08-6
M. Wt: 438.4 g/mol
InChI Key: CSJOUDOXDHMIAH-UHFFFAOYSA-N
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Description

Kotanin A is a naturally occurring biscoumarin compound first isolated from the fungus Aspergillus glaucus. It is a member of the class of 8,8’-bicoumarins, resulting from the formal oxidative dimerization of 4,7-dimethoxy-5-methyl-2H-chromen-2-one.

Biochemical Analysis

Biochemical Properties

Kotanin plays a significant role in biochemical reactions, particularly in the context of its production by Aspergillus species. It is synthesized through a polyketide pathway, which involves the incorporation of acetate units . This compound interacts with various enzymes and proteins during its biosynthesis, including polyketide synthases that facilitate the formation of its complex structure . Additionally, this compound has been shown to inhibit certain enzymes, such as plant growth inhibitors, highlighting its potential as a bioactive compound .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In plant cells, this compound acts as a growth inhibitor, affecting cell division and elongation . In microbial cells, this compound has been observed to inhibit the growth of certain fungi and bacteria, suggesting its potential as an antimicrobial agent . Furthermore, this compound influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to target enzymes, altering their activity and affecting downstream biochemical pathways . For example, this compound’s inhibition of plant growth is mediated through its binding to enzymes involved in cell wall synthesis and elongation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of microbial growth and persistent alterations in plant cell metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biosynthesis and degradation. The polyketide pathway is central to this compound production, involving the action of polyketide synthases and other enzymes . This compound can also influence metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism and energy production . Additionally, this compound interacts with cofactors and other biomolecules that modulate its activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific compartments . This compound’s distribution can affect its bioavailability and activity, influencing its overall impact on cellular function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the cell wall or cytoplasm in plant cells, where it exerts its growth-inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kotanin A can be synthesized through the dimerization of 7-demethylsiderin, a monomeric polyketide-synthase-derived compound. The process involves regio- and stereoselective phenol coupling, which is a unique chemical reaction relevant in organic chemistry and enzymology . The synthesis of this compound A has been extensively studied, revealing the biosynthetic pathway and the enzymes involved .

Industrial Production Methods

Industrial production of this compound A typically involves the cultivation of Aspergillus species, such as Aspergillus glaucus, Aspergillus clavatus, Aspergillus alliaceus, and Aspergillus niger. These fungi are grown under controlled conditions to optimize the production of this compound A. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Kotanin A undergoes several types of chemical reactions, including:

    Oxidation: this compound A can be oxidized to form various oxidative derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound A.

    Substitution: Substitution reactions can introduce different substituents into the this compound A molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound A with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Kotanin A is used as a model compound to study regio- and stereoselective phenol coupling reactions.

    Biology: It has been investigated for its antimicrobial and cytotoxic activities.

    Medicine: this compound A and its derivatives have shown potential as anticancer and antibacterial agents.

    Industry: The compound is explored for its potential use as a natural insecticide.

Comparison with Similar Compounds

Similar Compounds

    Isokotanin A, B, and C: These are regioisomers of this compound A, isolated from the same fungal species.

    Desmethylthis compound: A derivative of this compound A with one less methyl group.

    Siderin: The monomeric precursor of this compound A.

Uniqueness

This compound A is unique due to its specific regio- and stereoselective phenol coupling reaction, which is not commonly observed in other similar compounds. This unique chemical reaction makes this compound A a valuable model compound for studying complex organic reactions .

Biological Activity

Kotanin is a secondary metabolite produced by the fungus Aspergillus niger, recognized for its diverse biological activities. This article explores the compound's biosynthesis, biological effects, and potential applications in various fields, supported by data tables and relevant research findings.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several key enzymes, particularly cytochrome P450 enzymes. The enzyme KtnC catalyzes regio- and stereoselective phenol couplings, which are crucial for the formation of this compound from its precursor compounds. The identification of the biosynthetic gene cluster in A. niger has facilitated further research into its production mechanisms and potential genetic manipulation for enhanced yield.

Key Enzymes in this compound Biosynthesis

EnzymeFunctionSource
KtnCCatalyzes regio- and stereoselective phenol couplingAspergillus niger
DesCSimilar function in related compoundsEmericella desertorum

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Research indicates that it has significant effects on various cell lines, making it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has demonstrated effectiveness against several pathogenic microorganisms. In vitro studies have shown that it inhibits the growth of bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent.

Antioxidant Properties

The antioxidant capacity of this compound has been quantified using various assays. For instance, it has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing its potential applications in medicine and agriculture.

  • Cytotoxicity Against Cancer Cell Lines : A study reported that this compound exhibited cytotoxic effects on human cancer cell lines, with a significant increase in production yield observed in specific strains of A. niger. The ISS strain produced approximately ten times more this compound than the ATCC 1015 strain, highlighting the importance of strain selection in bioproduction .
  • Metabolomic Profiling : Metabolomic analyses have shown distinct secondary metabolite profiles among different strains of A. niger, with this compound being one of the prominent compounds produced under specific growth conditions .
  • Comparative Analysis : A comparative study indicated that the production levels of other biologically active compounds varied significantly between strains, with some strains exhibiting enhanced production capabilities for both this compound and other metabolites like pyranonigrin A .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
CytotoxicCell death in cancer lines

Properties

IUPAC Name

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJOUDOXDHMIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182193
Record name Kotanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27909-08-6
Record name (8S)-4,4′,7,7′-Tetramethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27909-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kotanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027909086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kotanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Kotanin is a bicoumarin, meaning it consists of two coumarin units linked together. Its molecular formula is C20H16O6 and it has a molecular weight of 352.34 g/mol [, , , , ]. Structurally, it is closely related to other naturally occurring bicoumarins like isothis compound A, orlandin, and desertorin C. These compounds differ in the position of the methoxy group and the configuration of the biaryl axis. Notably, this compound exists as atropisomers due to restricted rotation around the biaryl bond, with the (P)-atropisomer being the naturally occurring form produced by Aspergillus niger [, , , ].

ANone: this compound biosynthesis in Aspergillus niger follows a unique pathway involving a cytochrome P450 enzyme-catalyzed phenol coupling reaction [, ]. The pathway starts with the polyketide synthase (PKS)-derived monomer, 7-demethylsiderin. This monomer undergoes a regio- and stereoselective phenol coupling, catalyzed by the cytochrome P450 enzyme KtnC, to form the 8,8′-dimer P-orlandin, a direct precursor of this compound. Subsequent O-methylation steps convert P-orlandin to demethylthis compound and finally to this compound [, , ]. Interestingly, the regioselectivity of the phenol coupling reaction determines whether this compound (8,8'-coupling) or its regioisomer, desertorin A (6,8'-coupling), is produced, highlighting the crucial role of specific cytochrome P450 enzymes in dictating the final product [].

ANone: While the specific mechanism of action of this compound is yet to be fully elucidated, research suggests it might possess insecticidal properties. Studies have shown that this compound, along with its structural analogs like isothis compound B and C, exhibit activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus) []. This finding suggests potential applications of this compound and its derivatives as natural insecticides.

ANone: this compound is primarily produced by filamentous fungi belonging to the genus Aspergillus, specifically those within Aspergillus section Nigri [, , ]. Aspergillus niger is a well-known producer of this compound [, ]. Other species like Aspergillus welwitschiae, Aspergillus clavatus, and Cladosporium herbarum have also been reported to produce this bicoumarin [, , ]. Interestingly, the production of this compound and its related metabolites can vary significantly between different species and even strains within the same species, highlighting the diversity of fungal secondary metabolism [, , ].

ANone: Yes, advanced analytical techniques are employed to detect and quantify this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for the identification and quantification of this compound in various matrices, including fungal cultures and food samples [, ]. This technique allows for the separation and sensitive detection of this compound, even at trace levels.

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